molecular formula C14H17ClN2O B7554527 (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one

(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one

Cat. No. B7554527
M. Wt: 264.75 g/mol
InChI Key: WIGNMUOKIMQBFY-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one, also known as CPP or (E)-CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a derivative of the popular drug phencyclidine (PCP) and has been shown to have similar properties in terms of its effects on the central nervous system. In

Mechanism of Action

(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in the inhibition of calcium influx into the neuron, which is necessary for the activation of various intracellular signaling pathways. The inhibition of NMDA receptor activity by this compound has been shown to have a wide range of effects on neuronal function, including the modulation of synaptic plasticity, learning and memory, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on the central nervous system. In animal studies, this compound has been shown to impair learning and memory, increase locomotor activity, and induce seizures. In humans, this compound has been shown to induce dissociative effects and hallucinations, similar to those seen with PCP.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one in lab experiments is its potency and selectivity for the NMDA receptor. This allows researchers to study the role of this receptor in various physiological and pathological processes with a high degree of specificity. However, one limitation of using this compound is its potential for inducing seizures and other adverse effects, which must be carefully monitored in animal and human studies.

Future Directions

There are many future directions for research involving (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one, including the development of more selective NMDA receptor antagonists, the study of the role of the NMDA receptor in various neurological and psychiatric disorders, and the development of new therapies based on the modulation of NMDA receptor activity. Additionally, the use of this compound in combination with other drugs and therapies may provide new insights into the complex interactions between different neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one involves the reaction of 1-(4-chlorophenyl)-2-bromoethanone with 3-aminomethylpyrrolidine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and in the presence of a base to facilitate deprotonation of the amine group. The resulting product is then purified by column chromatography to yield this compound in high purity.

Scientific Research Applications

(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one has been used extensively in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. This receptor is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. This compound has been shown to be a potent and selective antagonist of the NMDA receptor and has been used to study the role of this receptor in various physiological and pathological processes.

properties

IUPAC Name

(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c15-13-4-1-11(2-5-13)3-6-14(18)17-8-7-12(9-16)10-17/h1-6,12H,7-10,16H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGNMUOKIMQBFY-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1CN)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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